1H-Benzimidazole, 1-butyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The compound 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- features a butyl group at the first position and an isopropyl group at the second position of the benzimidazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by alkylation reactions. One common method includes the reaction of o-phenylenediamine with isobutyraldehyde to form the benzimidazole core, followed by N-alkylation with butyl halides under basic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. The use of catalysts such as palladium or copper in the presence of ligands can facilitate the alkylation and condensation reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or nitro groups onto the benzimidazole ring .
Scientific Research Applications
1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating receptor activity, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-(1-methylethyl)-: Similar structure but lacks the butyl group at the first position.
1H-Benzimidazole, 1-methyl-2-(1-methylethyl)-: Similar structure but has a methyl group instead of a butyl group at the first position.
Uniqueness
1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- is unique due to the presence of both butyl and isopropyl groups, which can influence its lipophilicity, stability, and biological activity. These structural features may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
92681-64-6 |
---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-butyl-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C14H20N2/c1-4-5-10-16-13-9-7-6-8-12(13)15-14(16)11(2)3/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
GENYDMOWCAHTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.